molecular formula C8H13N3O2S B13322060 3-(2-(Thietan-3-ylamino)ethyl)imidazolidine-2,4-dione

3-(2-(Thietan-3-ylamino)ethyl)imidazolidine-2,4-dione

Cat. No.: B13322060
M. Wt: 215.28 g/mol
InChI Key: BTPLFYVMWGDBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(Thietan-3-ylamino)ethyl)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-dione derivatives. These compounds are known for their diverse biological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties . The presence of both imidazolidine and thietan rings in its structure makes it a unique and interesting molecule for scientific research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Thietan-3-ylamino)ethyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: NaBH₄, LiAlH₄

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thietan ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

3-[2-(thietan-3-ylamino)ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C8H13N3O2S/c12-7-3-10-8(13)11(7)2-1-9-6-4-14-5-6/h6,9H,1-5H2,(H,10,13)

InChI Key

BTPLFYVMWGDBIE-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCN2C(=O)CNC2=O

Origin of Product

United States

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